N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
N-(1-{1-[(2-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a benzodiazole derivative featuring a 2-methoxyphenylmethyl group at the 1-position of the benzodiazole core and an ethyl-linked furan-2-carboxamide substituent at the 2-position. The 2-methoxy group on the phenyl ring may enhance solubility, while the furan carboxamide contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[1-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15(23-22(26)20-12-7-13-28-20)21-24-17-9-4-5-10-18(17)25(21)14-16-8-3-6-11-19(16)27-2/h3-13,15H,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYNRQOVFJRRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzylamine with 2-furoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a suitable catalyst to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural Variations in Benzodiazole Derivatives
The compound is compared to structurally related benzodiazole derivatives (Table 1), focusing on substituents, physicochemical properties, and reported biological activities.
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic and Physicochemical Profiles
- Lipophilicity: The target compound’s estimated XLogP3 (~3.5) is comparable to ’s 3.7, suggesting moderate lipophilicity suitable for blood-brain barrier penetration or membrane interaction.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~400) compared to ’s 331.4 may limit oral bioavailability but could be offset by the methoxy group’s polarity .
Biological Activity
N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 375.43 g/mol. The compound features a benzimidazole core, a furan ring, and a methoxyphenylmethyl substituent, which are significant for its biological activity.
Biological Activity
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives often exhibit significant antimicrobial properties. This compound has shown potential activity against various pathogens, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Properties
The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression. Studies have demonstrated that benzimidazole derivatives can inhibit the growth of cancer cell lines. Preliminary data suggest that this compound may possess similar anticancer effects.
The synthesis of this compound involves several steps that integrate the benzimidazole core with the furan and methoxyphenylmethyl groups. Molecular docking studies have been conducted to predict the binding affinity of this compound to specific proteins involved in disease pathways. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile for therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of this compound compared to other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Albendazole | Benzimidazole core | Antiparasitic |
| Mebendazole | Benzimidazole core | Antiparasitic |
| Furanocoumarins | Furan ring | Anticancer |
| N-(1-{...}) | Benzimidazole + Furan + Methoxy group | Antimicrobial & Anticancer |
This table illustrates how N-(1-{...}) stands out due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of N-(1-{...}). For instance:
- Study on Antimicrobial Activity : A study demonstrated that derivatives with benzimidazole cores exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Study : In vitro studies indicated that N-(1-{...}) could inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
These findings support the hypothesis that this compound could be developed into effective therapeutic agents targeting infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
